

Computational Characterization of 5-Chloro-6-Hydroxyquinoline

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Compound of Interest

Compound Name: 5-Chloroquinolin-6-OL

CAS No.: 64165-35-1

Cat. No.: B1430763

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A Quantum Chemical Protocol for Structural & Reactivity Prediction[1] Executive Summary & Strategic Rationale

Objective: To determine the ground-state geometry, electronic structure, and pharmacological potential of 5-chloro-6-hydroxyquinoline using ab initio methods.

Scientific Premise: The biological activity of hydroxyquinolines is governed by their ability to undergo proton transfer (tautomerism) and interact with electrophilic biological targets. Unlike its 8-isomer, 5-Cl-6-HQ lacks the intramolecular hydrogen bond (

) that stabilizes the enol form.[1] Consequently, this protocol prioritizes the calculation of:

- Solvation effects on the O-H bond polarity.
- Global Reactivity Descriptors to predict nucleophilic/electrophilic attack sites.[1]
- Molecular Electrostatic Potential (MEP) to map non-covalent interaction surfaces.[1]

Computational Methodology (The Protocol)

Theory Level Selection

To ensure comparable accuracy with literature on quinoline derivatives, the B3LYP hybrid functional is selected for its proven balance between cost and accuracy in organic heterocyclic systems.

- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]
- Basis Set: 6-311++G(d,p).[1][2][3]
 - Rationale: The diffuse functions (++) are critical for capturing the electron density of the lone pairs on Nitrogen and Oxygen, as well as the anionic character of the Chlorine substituent.[1] Polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.
- Software Environment: Gaussian 16 / ORCA 5.0.

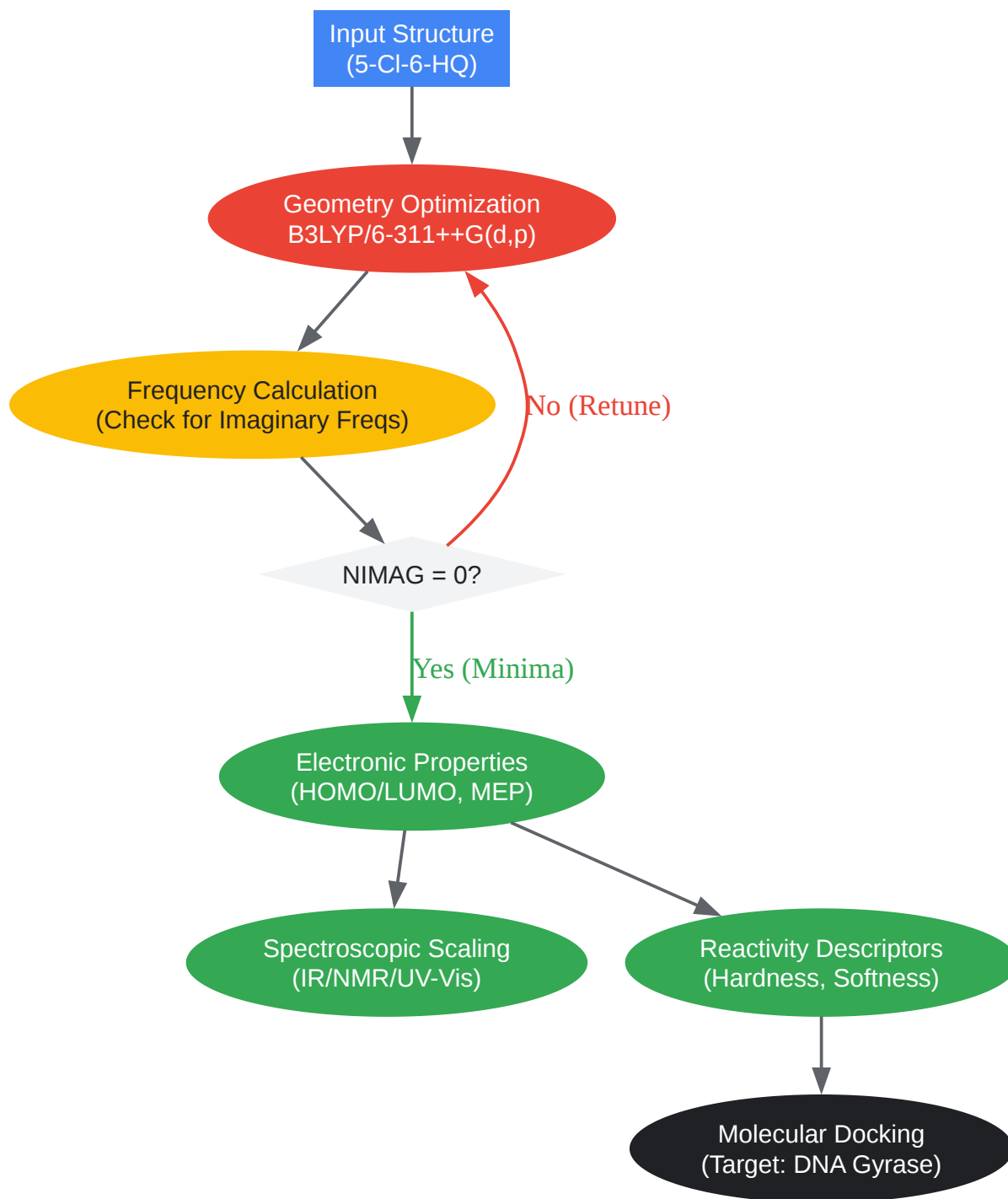
Solvation Modeling

Since physiological activity occurs in aqueous media, gas-phase calculations are insufficient.[1]

- Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1][4]
- Solvents: Water (
) for biological context; Ethanol (
) for solubility prediction.[1]

Workflow Visualization

The following diagram illustrates the self-validating workflow for this study.



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Figure 1: Computational workflow ensuring convergence to a true local minimum before property extraction.

Structural Optimization & Conformational Analysis

Geometry Parameters

The optimization must focus on the bond lengths around the heteroatoms, as these are indicators of resonance delocalization.

Parameter	Bond	Expected Value (Å)	Significance
C-Cl Bond	C5-Cl	1.74 - 1.76	Indicates strength of halogen bonding potential.[1]
C-O Bond	C6-O	1.36 - 1.38	Shorter bond implies strong p-π conjugation with the ring.[1]
Dihedral	H-O-C6-C5	0° or 180°	Planarity check; determines if OH is syn/anti to Cl.[1]

Critical Check: Unlike 8-HQ, 5-Cl-6-HQ does not form an intramolecular H-bond.[1] Therefore, the anti conformer (H pointing away from Cl) is expected to be sterically favored to avoid lone-pair repulsion between Oxygen and Chlorine.[1]

Tautomerism (Keto-Enol)

While 2- and 4-hydroxyquinolines exist predominantly as quinolones (keto form), 6-hydroxyquinoline retains the phenolic (enol) form due to the disruption of aromaticity required to form a ketone at the 6-position.[1]

- Protocol: Calculate

[1]

- Prediction:

should be highly positive (>15 kcal/mol), confirming the enol form as the stable drug species.

Electronic Structure & Reactivity Descriptors[5]

Frontier Molecular Orbitals (FMO)

The energy gap (

) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness (

).

- HOMO Location: Likely localized on the phenolic ring and the chlorine lone pairs (π -donor regions).[1]
- LUMO Location: Likely distributed over the pyridine ring (π -acceptor region).[1]

Calculated Descriptors: Using Koopmans' theorem approximation:

- Ionization Potential (

):

[1]

- Electron Affinity (

):

[1]

- Chemical Hardness (

):

[1]

- Electrophilicity Index (

):

Scientific Insight: A lower

compared to unsubstituted quinoline suggests 5-Cl-6-HQ is softer and more polarizable, enhancing its potential to interact with enzyme active sites via

stacking.[1]

Molecular Electrostatic Potential (MEP)

The MEP map is essential for identifying pharmacophores.

- Negative Regions (Red): Nitrogen (N1) and Phenolic Oxygen (O). These are H-bond acceptors.
- Positive Regions (Blue): Hydroxyl Proton and Aromatic Protons. These are H-bond donors.
- Implication: The N1 nitrogen in 6-HQ is more accessible for protonation than in 8-HQ (where it is masked by the H-bond), making 5-Cl-6-HQ a stronger base.[1]

Spectroscopic Validation

To validate the theoretical model against experimental data (if available) or future synthesis, scaling factors must be applied to the harmonic frequencies.

- IR Spectroscopy:
 - Scale Factor (B3LYP/6-311++G(d,p)): 0.967.[1]
 - Target Peak: O-H Stretch ($\sim 3600\text{ cm}^{-1}$). In 5-Cl-6-HQ, this will be sharp and non-broadened (free OH), contrasting with the broad, redshifted peak of 8-HQ.[1]
- NMR Spectroscopy:
 - Method: GIAO (Gauge-Independent Atomic Orbital).[1][2]
 - Reference: TMS (Tetramethylsilane) calculated at the same level.
 - Target: C5 Carbon. The attached Chlorine will cause a significant downfield shift relative to the parent quinoline.[1]

References

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